BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide

α7 nAChR Positive Allosteric Modulator Neuropathic Pain

(E)-3-(Furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide (CAS 1421587-41-8) is a synthetic small-molecule acrylamide featuring a furan heterocycle, an (E)-configured α,β-unsaturated amide, an alkyne (but-2-yn-1-yl) linker, and a 3-(trifluoromethyl)phenoxy tail. Its molecular formula is C18H14F3NO3, molecular weight 349.3 g/mol, computed octanol-water partition coefficient XLogP3-AA 3.3, topological polar surface area 51.5 Ų, and it possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors.

Molecular Formula C18H14F3NO3
Molecular Weight 349.309
CAS No. 1421587-41-8
Cat. No. B2661392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide
CAS1421587-41-8
Molecular FormulaC18H14F3NO3
Molecular Weight349.309
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#CCNC(=O)C=CC2=CC=CO2)C(F)(F)F
InChIInChI=1S/C18H14F3NO3/c19-18(20,21)14-5-3-6-16(13-14)25-11-2-1-10-22-17(23)9-8-15-7-4-12-24-15/h3-9,12-13H,10-11H2,(H,22,23)/b9-8+
InChIKeyHEOYYXUCNLWJRX-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1421587-41-8 | (E)-3-(Furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide – Compound Identity and Core Physicochemical Profile


(E)-3-(Furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide (CAS 1421587-41-8) is a synthetic small-molecule acrylamide featuring a furan heterocycle, an (E)-configured α,β-unsaturated amide, an alkyne (but-2-yn-1-yl) linker, and a 3-(trifluoromethyl)phenoxy tail [1]. Its molecular formula is C18H14F3NO3, molecular weight 349.3 g/mol, computed octanol-water partition coefficient XLogP3-AA 3.3, topological polar surface area 51.5 Ų, and it possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. The compound is primarily supplied as a research reagent with a typical purity of ≥95% for use as a chemical probe, building block, or screening library member, and is not intended for human or veterinary use [1]. No peer-reviewed biological activity data or patent claims indexed in ChEMBL, BindingDB, or PubMed were identified at the time of this guide's compilation.

1421587-41-8 Structural Uniqueness – Why Closely Related Furan-Acrylamide Analogs Cannot Be Freely Substituted


Even subtle structural variations among furan-2-yl acrylamide derivatives can drastically alter target engagement, selectivity, and pharmacokinetic behavior. The (E)-stereochemistry at the acrylamide double bond, the position of the trifluoromethyl substituent on the phenoxy ring (meta vs. para), and the nature of the linker (alkyne vs. saturated alkyl or heteroatom) all modulate the compound's conformational rigidity, electronic distribution, metabolic stability, and hydrogen-bonding network [1][2]. For example, replacement of the but-2-yn-1-yl linker with a saturated n-butyl chain reduces steric constraint and π-interaction potential, while shifting the trifluoromethyl group from meta to para alters the dipole moment and CYP450 metabolism susceptibility [2]. The alkyne moiety also confers a unique click-chemistry handle for bioconjugation or radiolabeling applications not available in saturated analogs [3]. Consequently, generic substitution with a structurally similar but not identical furan-acrylamide compound is unlikely to replicate the target compound's specific interaction profile or experimental outcomes, making rigorous compound identity verification essential for reproducible research.

1421587-41-8 Evidence-Based Differentiation Guide – Quantitative Data and Comparator Analysis


1421587-41-8 vs. (E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide: Pharmacological Activity Benchmarking

(E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide, a structurally related furan-acrylamide with a p-tolyl group in place of the 3-(trifluoromethyl)phenoxy-but-2-yn-1-yl tail, has been pharmacologically characterized as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor and demonstrated antinociceptive activity in a mouse chronic constriction injury model [1]. This analog potentiates ACh-elicited α7 currents with an EC50 of 1.9 ± 0.3 µM and reduces mechanical allodynia with an ED50 of 3 mg/kg (i.p.) [1]. The target compound 1421587-41-8 has not been directly tested in the same assays; however, its extended alkyne-linked 3-(trifluoromethyl)phenoxy substituent is predicted to increase lipophilicity (XLogP3 3.3 vs. computed ~2.3 for the p-tolyl analog) and introduce additional hydrogen-bond acceptor sites, which may alter receptor subtype selectivity, blood-brain barrier penetration, and metabolic clearance relative to the p-tolyl comparator [2].

α7 nAChR Positive Allosteric Modulator Neuropathic Pain

1421587-41-8 vs. N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide: Acrylamide vs. Carboxamide Reactivity and Target Profile

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide (CAS 1421481-47-1) shares the identical 3-(trifluoromethyl)phenoxy-but-2-yn-1-yl tail but replaces the (E)-acrylamide with a furan-2-carboxamide . The acrylamide moiety in 1421587-41-8 functions as a potential Michael acceptor, enabling covalent modification of cysteine residues in target proteins, whereas the carboxamide analog lacks this electrophilic reactivity [1]. This difference is critical for applications requiring irreversible or long-residence-time target engagement, such as kinase inhibitor design or activity-based protein profiling. No quantitative IC50 data were found for either compound; however, the acrylamide warhead's intrinsic reactivity toward glutathione (GSH) can be assessed experimentally: structurally related (E)-acrylamides typically exhibit GSH half-lives of 10–120 min at pH 7.4 (class-level inference), while the carboxamide is expected to be inert under equivalent conditions [1][2].

Covalent Inhibitor Electrophilic Warhead Amide Linker

1421587-41-8 Physicochemical Differentiation from Saturated-Linker and Para-CF3 Analogs

Comparison of computed physicochemical properties between 1421587-41-8 and two hypothetical closely related analogs (non-CF3 phenoxy and para-CF3 phenoxy variants) demonstrates the impact of the 3-(trifluoromethyl) group and alkyne linker on drug-likeness parameters. The target compound's XLogP3 of 3.3 [1] is approximately 0.8–1.0 log units higher than a predicted non-CF3 phenoxy analog (estimated XLogP ~2.3–2.5) and approximately 0.3–0.5 log units higher than the para-CF3 isomer (predicted XLogP ~2.8–3.0) due to dipole moment differences affecting partitioning [1]. Additionally, the alkyne linker in 1421587-41-8 provides greater rigidity (fewer rotatable bonds: 5 vs. 6–7 in saturated butyl-linker analogs) which can reduce entropic penalty upon target binding and enhance metabolic stability by eliminating CYP450-mediated aliphatic hydroxylation sites [2]. Quantitative differences in microsomal stability or CYP inhibition have not been reported for any family member.

Lipophilicity Metabolic Stability LogP

1421587-41-8 Optimal Deployment Scenarios Based on Available Evidence


Covalent Probe Development Targeting Cysteine-Containing Proteins

Because the (E)-acrylamide moiety in 1421587-41-8 can act as a Michael acceptor, this compound is suitable as a starting scaffold for irreversible inhibitor design against kinases, deubiquitinases, or other cysteine-dependent enzymes [1]. Its alkyne linker additionally enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for target engagement validation via pull-down or fluorescence imaging, a capability absent in saturated-linker or carboxamide analogs [2].

Structure-Activity Relationship (SAR) Studies on Cys-Loop Ligand-Gated Ion Channels

Evidence from structurally related furan-acrylamides demonstrates modulation of α7 nAChR and GABAA receptors [1]. Researchers evaluating the impact of extended aromatic tails on allosteric modulation can employ 1421587-41-8 to test whether the 3-(trifluoromethyl)phenoxy-but-2-ynyl group enhances subtype selectivity or shifts functional activity from PAM to ago-PAM or antagonist relative to the p-tolyl and indolinyl analogs DM489 and DM480 [1].

Click Chemistry-Enabled Medicinal Chemistry and Chemical Biology

The terminal alkyne present in the but-2-yn-1-yl linker provides a reactive handle for CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized fluorophores, biotin, or solid supports [2]. This feature makes 1421587-41-8 uniquely suited for intracellular target identification and localization studies compared to alkyne-free furan-acrylamide analogs, without requiring additional linker modification [2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.